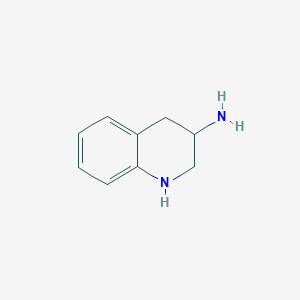

1,2,3,4-Tetrahydroquinolin-3-amine

Übersicht

Beschreibung

1,2,3,4-Tetrahydroquinolin-3-amine is a secondary amine . It is a useful research chemical and is part of the large group of natural products known as isoquinoline alkaloids . This compound has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of this compound involves various strategies. One commonly used synthetic strategy involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Molecular Structure Analysis

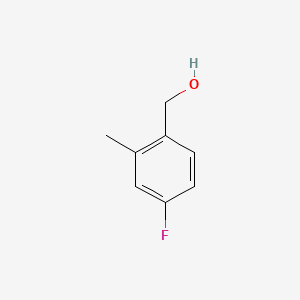

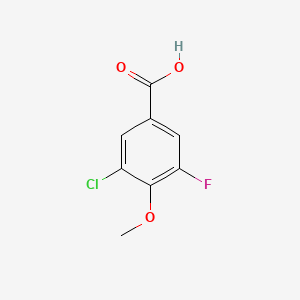

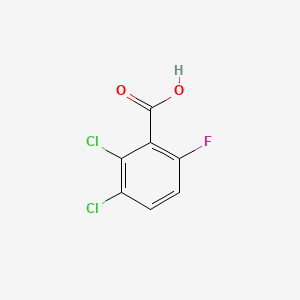

The molecular structure of this compound is represented by the InChI code 1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2 . The molecular weight of this compound is 148.21 .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. It forms an important class of isoquinoline alkaloids known as 1,2,3,4-tetrahydroisoquinolines (THIQ) . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Physical And Chemical Properties Analysis

This compound is an off-white to gray to brown powder or crystals . The compound should be stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

Redox-Neutral Annulations

1,2,3,4-Tetrahydroquinolin-3-amine is used in redox-neutral annulations involving dual C–H bond functionalization. Acetic acid acts as a cosolvent and sole promoter in these transformations, leading to the creation of complex molecular architectures useful in organic synthesis (Zhu & Seidel, 2017).

Antioxidant Activity

This compound demonstrates antioxidant activity, especially when substituted with OH and NH2 groups ortho to the heterocyclic NH group. It exhibits increased induction periods compared to other similar compounds, suggesting potential uses in materials science or pharmacology (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).

Domino Reactions in Water

In the presence of indium chloride in water, aromatic amines and cyclic enol ethers undergo a domino reaction, efficiently synthesizing various 1,2,3,4-tetrahydroquinoline derivatives. This reaction is significant for producing cis-selective cyclization products, useful in synthesizing natural product analogues (Zhang & Li, 2002).

Endogenous Presence in Rat Brain

Interestingly, this compound has been identified as an endogenous amine in non-treated rat brain, suggesting its biological significance and potential roles in neurological conditions (Kohno, Ohta, & Hirobe, 1986).

Synthesis of Natural Products

The compound is involved in the synthesis of natural products like crispine A and harmicine through redox-neutral annulations with 2-(2-oxoethyl)malonates. These reactions contribute to the field of medicinal chemistry and drug development (Zhu, Chandak, & Seidel, 2018).

Wirkmechanismus

Target of Action

1,2,3,4-Tetrahydroquinolin-3-amine is a secondary amine . It has been found to interact with the retinoic acid receptor-related orphan receptor γ (RORγ), which is regarded as an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

The compound acts as an inverse agonist of RORγ . This means that it binds to the receptor and reduces its activity, leading to a decrease in the transcriptional activity of RORγ .

Biochemical Pathways

RORγ regulates the differentiation of CD4+T cells into Th17 cells, and plays a pivotal role in the production of the pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . By acting as an inverse agonist of RORγ, this compound can potentially impact these pathways and their downstream effects.

Result of Action

The inhibition of RORγ transcriptional activity by this compound can lead to antiproliferative activity, inhibition of colony formation, and the suppression of the expression of AR, AR regulated genes, and other oncogenes in AR positive prostate cancer cell lines . Moreover, it has been shown to effectively suppress tumor growth in a 22Rv1 xenograft tumor model in mice .

Safety and Hazards

Zukünftige Richtungen

The future directions for 1,2,3,4-Tetrahydroquinolin-3-amine research are not explicitly mentioned in the retrieved papers. However, due to its diverse biological activities, there is a lot of interest in the scientific community in developing novel THIQ analogs with potent biological activity .

Biochemische Analyse

Biochemical Properties

1,2,3,4-Tetrahydroquinolin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions can lead to the inhibition or activation of these enzymes, thereby influencing various metabolic pathways . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . In terms of cellular metabolism, this compound can alter the levels of key metabolites, thereby impacting energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, it has been identified as an inverse agonist for the retinoic acid receptor-related orphan receptor (RORγ), which plays a role in immune response and inflammation . By binding to RORγ, this compound can inhibit its activity, thereby modulating the expression of target genes involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites . The compound’s interaction with enzymes such as MAO also plays a role in its metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular distribution helps elucidate its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSQFLMMNVFTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398818 | |

| Record name | 1,2,3,4-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40615-02-9 | |

| Record name | 1,2,3,4-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorobenzyl)thio]benzoic acid](/img/structure/B1350889.png)

![N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1350901.png)